

Technical Guide: 2-(Phenylethynyl)thiophene (CAS 4805-17-8)

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Compound of Interest

Compound Name: 2-(Phenylethynyl)thiophene

Cat. No.: B3031547

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Introduction

2-(Phenylethynyl)thiophene is a heterocyclic aromatic compound belonging to the thiophene class. The thiophene ring system is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of a phenylethynyl group at the 2-position of the thiophene ring creates a rigid, conjugated system that is a valuable building block in the synthesis of more complex molecules for materials science and drug discovery. This document provides a comprehensive technical overview of its chemical properties, synthesis, and known applications.

Physicochemical Properties

The fundamental physicochemical data for **2-(Phenylethynyl)thiophene** are summarized below. The compound is typically a light yellow solid or colorless oil at room temperature.

Property	Value	Reference(s)
CAS Number	4805-17-8	[1]
Molecular Formula	C ₁₂ H ₈ S	[1]
Molecular Weight	184.26 g/mol	[1]
IUPAC Name	2-(2-phenylethynyl)thiophene	[1]
Physical State	Light yellow solid / Colorless oil	[2]
Melting Point	48-49 °C	[2]
Boiling Point	Not available	
Density	Not available	

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2-(Phenylethynyl)thiophene**. Key spectral data are provided below.

Spectroscopy Type	Data	Reference(s)
¹ H NMR (400 MHz, CDCl ₃)	δ (ppm): 7.59 – 7.54 (m, 2H), 7.41 – 7.36 (m, 3H), 7.35 – 7.30 (m, 2H), 7.07 – 7.02 (m, 1H)	[2]
¹³ C NMR (100 MHz, CDCl ₃)	δ (ppm): 130.4, 127.4, 127.3, 126.2, 126.1, 122.2, 121.9, 92.0, 81.6	[3]
Mass Spectrometry	GC-MS data available	[4]
Infrared (IR)	Data available	[5]
Raman Spectroscopy	FT-Raman data available	[4]

Synthesis

The most prominent and efficient method for synthesizing **2-(Phenylethynyl)thiophene** is the Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (2-halothiophene), catalyzed by palladium and copper(I) complexes.

Experimental Protocol: Sonogashira Coupling

This protocol is a representative example of the Sonogashira coupling reaction used to synthesize the title compound.

Materials:

- 2-Iodothiophene
- Phenylacetylene
- Bis(triphenylphosphine)palladium(II) dichloride $[(PPh_3)_2PdCl_2]$
- Copper(I) iodide (CuI) - Note: Copper-free variations exist.
- Triethylamine (TEA) or another suitable amine base
- Solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
- Inert gas (Nitrogen or Argon)

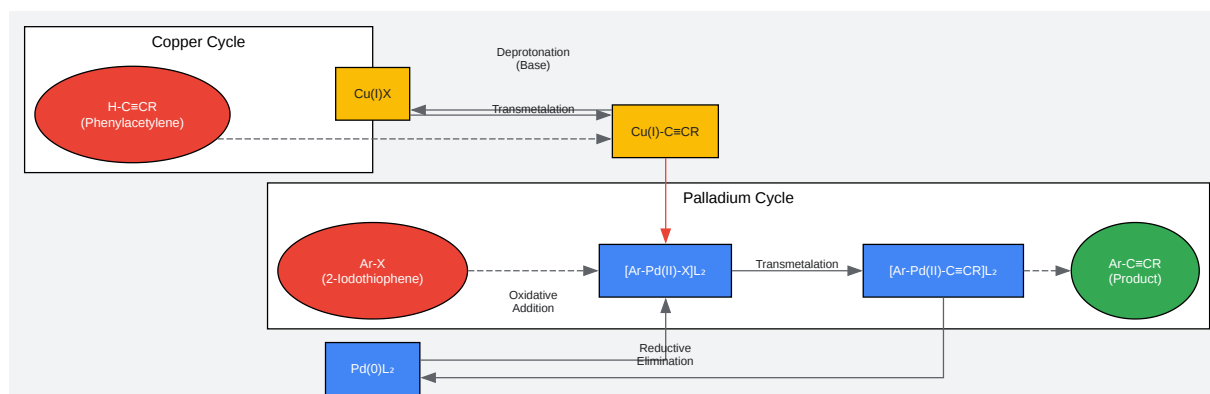
Procedure:

- To a stirred mixture of the aryl halide (e.g., 2-bromothiophene or 2-iodothiophene, 0.80 mmol) and the terminal alkyne (phenylacetylene, 1.2 mmol) in a suitable solvent (e.g., DMSO, 2 mL), add the palladium catalyst (e.g., N-heterocyclic carbene-Pd(II) complex, 1 mol%) and an amine base (e.g., TEA, 2 equivalents).^[2]
- The reaction mixture is typically stirred under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the oxidation of the catalyst.
- The reaction can be carried out at room temperature or with gentle heating, depending on the reactivity of the substrates and the specific catalyst used.^[6]

- Reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water or a mild aqueous acid to remove the amine salt.
- The organic layer is dried over an anhydrous salt (e.g., MgSO_4 or Na_2SO_4), filtered, and the solvent is removed under reduced pressure.
- The crude product is then purified, typically by flash column chromatography on silica gel, to afford **2-(phenylethynyl)thiophene** as a light yellow solid.[2]

Synthesis Workflow Diagram

The Sonogashira coupling reaction proceeds via two interconnected catalytic cycles involving palladium and copper.



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Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Chemical Reactions and Applications

2-(Phenylethynyl)thiophene serves primarily as a versatile building block in organic synthesis. The thiophene ring can undergo electrophilic substitution reactions, although the reactivity is influenced by the electron-withdrawing nature of the phenylethynyl group. The terminal alkyne bond can also participate in various addition reactions.

Its applications are rooted in the properties of the broader class of thiophene-based materials:

- **Organic Electronics:** Thiophene-containing polymers, such as polythiophene, are studied for their conductive properties and potential use in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaic cells. **2-(Phenylethynyl)thiophene** can be used as a monomer or a precursor for such materials.
- **Medicinal Chemistry:** The thiophene nucleus is a privileged scaffold found in numerous FDA-approved drugs.^[2] While this specific compound is not an active pharmaceutical ingredient, it is a key intermediate for synthesizing more complex molecules with potential therapeutic value. Derivatives have been explored as kinase inhibitors and receptor modulators.^{[7][8]}

Biological Activity and Signaling Pathways

Based on a comprehensive review of available scientific literature and databases, there is currently no specific, reported biological activity or mechanism of action for **2-(Phenylethynyl)thiophene** (CAS 4805-17-8). Research has largely focused on its synthesis and its use as a chemical intermediate.

However, the general class of thiophene derivatives is known to possess a wide spectrum of pharmacological activities.^[9] Structurally related but more complex molecules incorporating the phenylethynyl thiophene motif have been investigated for specific biological targets:

- **Anticancer Activity:** Certain substituted 5-arylalkynyl-2-benzoyl thiophenes have been identified as microtubule inhibitors that bind to the colchicine-binding site, leading to cell cycle arrest and apoptosis in cancer cell lines.^{[9][10]}
- **Enzyme Inhibition:** Thiophene derivatives have been synthesized and evaluated as inhibitors for various enzymes, including matrix metalloproteinases (MMPs) and polo-like kinases (PLK).^{[3][11]}

- Receptor Modulation: A series of 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones were identified as positive allosteric modulators of the A₁ adenosine receptor.[8][12]

It is crucial to note that these activities are associated with more highly functionalized derivatives and cannot be directly attributed to the parent compound, **2-**

(Phenylethynyl)thiophene. This compound represents a foundational structure that can be chemically modified to explore these and other potential therapeutic applications. Further screening and biological evaluation would be required to determine if it possesses any intrinsic biological activity. No specific signaling pathways involving **2-(Phenylethynyl)thiophene** have been described.

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